![molecular formula C17H17N5O2 B2372209 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 932162-77-1](/img/structure/B2372209.png)

1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

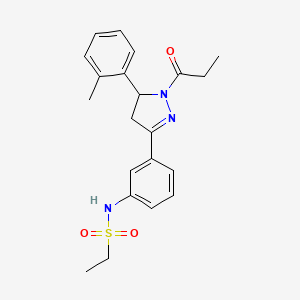

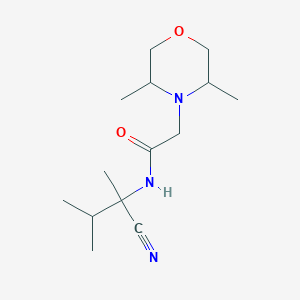

The compound “1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C17H17N5O2 . It is part of a class of compounds known as pyrazolo[3,4-d]pyrimidines, which have been studied for their antimicrobial activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored in various studies. For instance, one study used 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate for the synthesis of polyfunctionally substituted heterocycles . Another study synthesized 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 517.7±50.0 °C . Other physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound is a part of the pyrazolo[3,4-d]pyrimidine derivatives which have shown antimicrobial activities . Some of the synthesized compounds have a moderate to outstanding antimicrobial activity against Gram Positive bacteria: Streptococcus pneumonia and Bacillis subtilis, gram negative bacteria: Pseudomonas aeruginosa and Escherichia coli, and fungi: Aspergillus fumigatus and Candida albicans strains .

Anticancer Activity

Phenylpyrazolo[3,4-d]pyrimidine is known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities . Some of the synthesized compounds showed potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays with low resistance .

Multitarget Enzyme Inhibition

The potent compounds were evaluated for their inhibitory effects on three essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II . Most of these compounds were potent, with variable degrees of target selectivity and dual EGFR/VGFR2 inhibitors at the IC 50 value range .

HPK1 Inhibition

A novel series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were reported as HPK1 inhibitors . The optimal compound significantly inhibited HPK1 with an IC 50 value of 29.0 nM and the phosphorylation of SLP76 at a concentration as low as 0.1 μM .

Wirkmechanismus

Target of Action

The primary target of the compound 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, also known as MFCD08558311, is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .

Mode of Action

MFCD08558311 interacts with its target, the Mitogen-activated protein kinase 14, by inhibiting its activity . This inhibition prevents the kinase from phosphorylating other proteins, thereby disrupting the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of Mitogen-activated protein kinase 14 by MFCD08558311 affects various biochemical pathways. These pathways are primarily involved in cell proliferation and stress response . The downstream effects of this disruption can lead to changes in cell growth and survival .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties can impact the bioavailability of the compound, which is a critical factor in its effectiveness .

Result of Action

The molecular and cellular effects of MFCD08558311’s action primarily involve changes in cell growth and survival. By inhibiting the activity of Mitogen-activated protein kinase 14, MFCD08558311 can disrupt cell proliferation and induce apoptosis .

Eigenschaften

IUPAC Name |

1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c23-17(24)12-6-8-21(9-7-12)15-14-10-20-22(16(14)19-11-18-15)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWMPBIRTTYIBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(p-tolyl)-[1,2,4]triazolo[3,4-a]phthalazine-3(2H)-thione](/img/structure/B2372127.png)

![N-[1-(2-Fluorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2372128.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2372130.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2372131.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2372133.png)

![Tert-butyl 5-[(1-cyanocyclobutyl)carbamoyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2372139.png)

![5-[1-(3-Fluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2372146.png)